molecular formula C13H21NO3 B14447359 4-Hydroxybenzoic acid--N,N-diethylethanamine (1/1) CAS No. 75876-99-2

4-Hydroxybenzoic acid--N,N-diethylethanamine (1/1)

Cat. No.: B14447359
CAS No.: 75876-99-2
M. Wt: 239.31 g/mol
InChI Key: QHFISNUZMHPEAG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxybenzoic acid typically involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by acidification to yield 4-hydroxybenzoic acid . N,N-diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide.

To prepare 4-Hydroxybenzoic acid–N,N-diethylethanamine (1/1), an equimolar mixture of 4-hydroxybenzoic acid and N,N-diethylethanamine is dissolved in an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods

Industrial production of 4-hydroxybenzoic acid involves the Kolbe-Schmitt reaction on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products . N,N-diethylethanamine is produced industrially by continuous alkylation processes, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzoic acid–N,N-diethylethanamine (1/1) can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: The phenolic group in 4-hydro

Properties

CAS No.

75876-99-2

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N,N-diethylethanamine;4-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4,8H,(H,9,10);4-6H2,1-3H3

InChI Key

QHFISNUZMHPEAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1C(=O)O)O

Origin of Product

United States

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